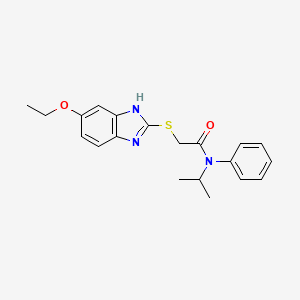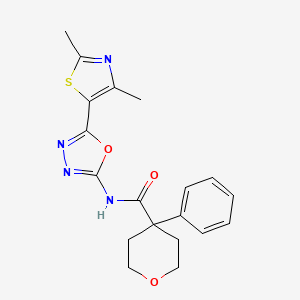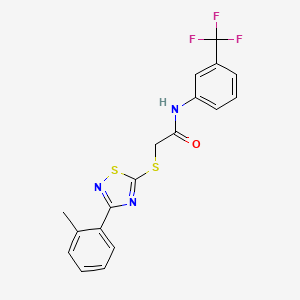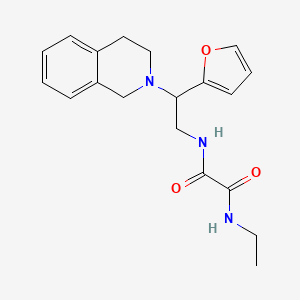
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a fluoro group, a tolylamino group, and a pyrrolidinyl group.
Chemical Reactions Analysis
Again, without specific studies or papers on this compound, it’s challenging to provide an analysis of its chemical reactions. Quinoline derivatives are known to exhibit a variety of chemical reactions, largely dependent on the specific groups attached to the quinoline core .Scientific Research Applications
Application in Parkinson’s Disease Research
- Summary of the Application : This compound has been used in the development of a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain . Mutations that increase LRRK2 activity in the brain are associated with Parkinson’s disease .
- Methods of Application or Experimental Procedures : The compound was synthesized and labeled with fluorine-18 (18F), a radioactive isotope used in PET scans . The compound showed high in vitro binding affinity for LRRK2 (IC50 = 8.0 nM) .
- Results or Outcomes : The study found that the compound had limited potential as an in vivo PET tracer for LRRK2 due to low in vivo specific binding . However, it was suggested that it could be used as a lead compound for developing new radiotracers with improved in vivo brain properties .
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHAFZLKNESCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





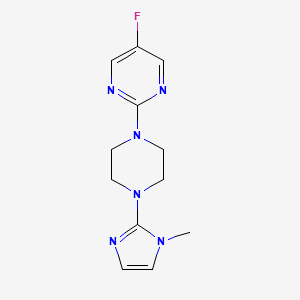
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)
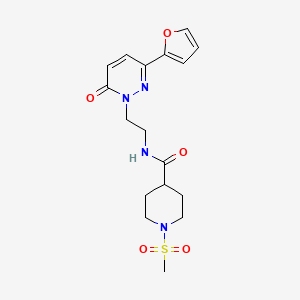
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)

![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)
